molecular formula C13H11BrN2O3 B2738105 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2304513-76-4

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B2738105
CAS No.: 2304513-76-4
M. Wt: 323.146
InChI Key: FDMZEIZGNKTOII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding alcohols or oxidized compounds .

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTACs involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution, which can influence its binding properties and reactivity compared to other analogs. This uniqueness makes it a valuable compound in the development of targeted protein degradation strategies .

Biological Activity

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 2304513-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H11BrN2O3
  • Molecular Weight : 323.15 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C1CCC(N2CC3=C(C=C(Br)C=C3)C2=O)C(=O)N1

Research indicates that this compound acts as a modulator of cereblon-mediated pathways. Cereblon is an E3 ubiquitin ligase that plays a crucial role in protein degradation and is implicated in various cellular processes including cell cycle regulation and apoptosis . The modulation of cereblon activity by this compound suggests potential applications in targeting diseases associated with aberrant protein homeostasis.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with structural similarities showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL . The activity against resistant strains highlights the compound's potential as a therapeutic agent in treating tuberculosis.

Anticancer Activity

The compound has been investigated for its anticancer properties. It is noted for its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have shown that derivatives can inhibit cell growth in various cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialMycobacterium tuberculosis (H37Rv)0.125 - 8
AnticancerVarious cancer cell linesIC50 values ranging from 5 to >100 µM
Cereblon ModulationCancer cellsN/A

Properties

IUPAC Name

3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZEIZGNKTOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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